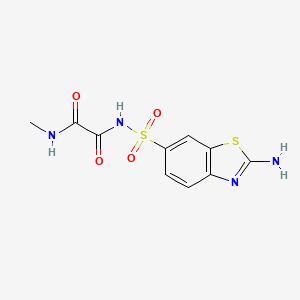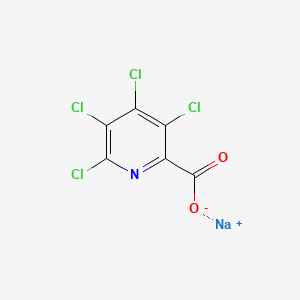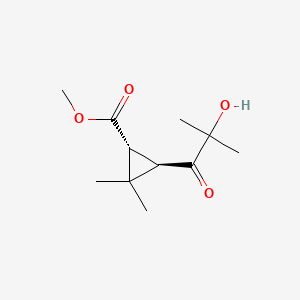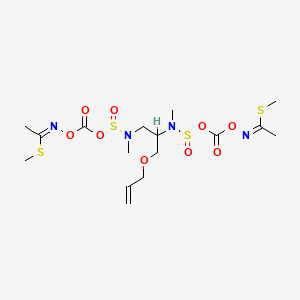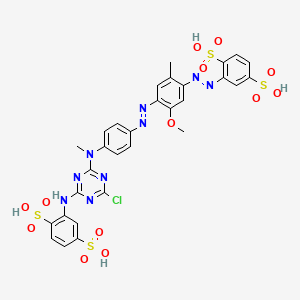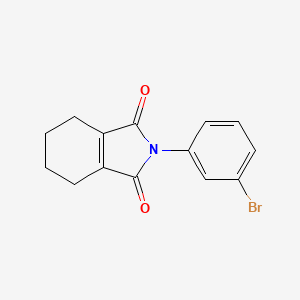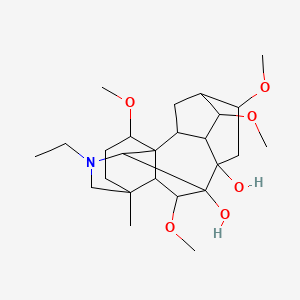
Deoxylycoctonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxylycoctonine is a diterpene alkaloid derived from plants of the Delphinium genus. It is one of the many bioactive compounds found in these plants, which have been traditionally used for their medicinal properties. This compound is particularly noted for its complex structure and potential pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deoxylycoctonine involves multiple steps, starting from simpler diterpene precursors. One common method includes the selective removal of hydroxy groups from lycoctonine using Huang-Minlon reduction . This process requires precise control of reaction conditions to ensure the correct structural modifications.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Delphinium plants, remains a viable method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Deoxylycoctonine undergoes various chemical reactions, including:
Oxidation: This can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Huang-Minlon reduction is used to selectively remove hydroxy groups.
Substitution: Various nucleophiles can be introduced to modify the structure of this compound.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent.
Reduction: Huang-Minlon reduction using hydrazine and a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield deoxy derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of deoxylycoctonine is not fully understood, but it is believed to interact with various molecular targets in the body. It may exert its effects by modulating ion channels or interacting with specific receptors, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Lycotonine: A precursor to deoxylycoctonine with similar structural features.
Aconitine: Another diterpene alkaloid with similar pharmacological properties.
Delphinine: Found in the same plant genus and shares some structural similarities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its selective synthesis and the ability to undergo various chemical reactions make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
41547-37-9 |
|---|---|
Fórmula molecular |
C25H41NO6 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
11-ethyl-4,6,16,18-tetramethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO6/c1-7-26-12-22(2)9-8-16(30-4)24-14-10-13-15(29-3)11-23(27,17(14)18(13)31-5)25(28,21(24)26)20(32-6)19(22)24/h13-21,27-28H,7-12H2,1-6H3 |
Clave InChI |
JBMHRENUZHIXEX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


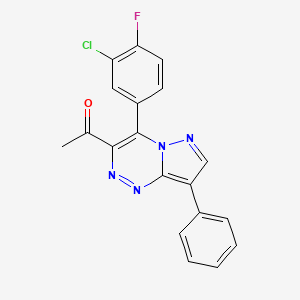
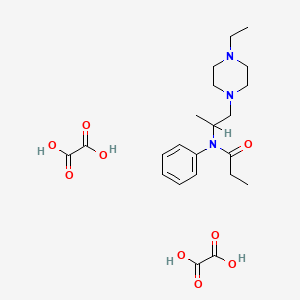
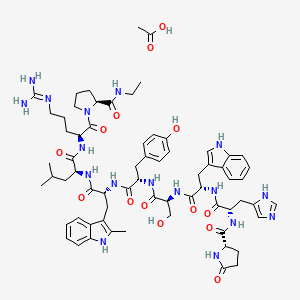
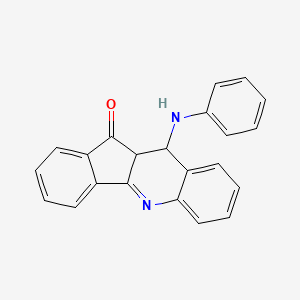
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
